

Solubility of 3-(3-Methylphenyl)propan-1-ol in common lab solvents

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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-ol

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An In-depth Technical Guide to the Solubility of **3-(3-Methylphenyl)propan-1-ol** in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-(3-methylphenyl)propan-1-ol**, a substituted aromatic alcohol relevant in various chemical synthesis and research applications. The document delineates the theoretical principles governing its solubility, leveraging an in-depth analysis of its molecular structure. A predicted solubility profile across a spectrum of common laboratory solvents, ranging from polar to nonpolar, is presented. To empower researchers with actionable methodologies, a detailed, self-validating experimental protocol for qualitative and semi-quantitative solubility determination is provided. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical approach to handling **3-(3-methylphenyl)propan-1-ol** in a laboratory setting.

Introduction: The Imperative of Solubility Profiling

Understanding the solubility of a chemical compound is a cornerstone of process chemistry, formulation science, and drug discovery. It dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a critical determinant of a compound's behavior in biological systems.^[1]

3-(3-Methylphenyl)propan-1-ol (C₁₀H₁₄O) is an aromatic alcohol featuring a distinct molecular architecture that imparts a nuanced solubility profile.^[2] Its structure consists of a polar hydroxyl (-OH) group attached to a propyl chain, which is in turn bonded to a methyl-substituted benzene ring. This amphipathic nature—possessing both polar and nonpolar regions—suggests a variable affinity for different types of solvents.

This guide moves beyond simple data reporting to explain the causal relationships between molecular structure and solubility. We will first explore the theoretical underpinnings, then provide a robust experimental workflow for laboratory determination, ensuring that researchers can both predict and empirically validate the solubility of this compound.

Theoretical Principles: A Molecule-Centric Approach

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a direct consequence of intermolecular forces.^{[3][4][5]} For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.^{[3][5]} These interactions are primarily hydrogen bonds, dipole-dipole forces, and London dispersion forces.^[3]

Structural Analysis of 3-(3-Methylphenyl)propan-1-ol

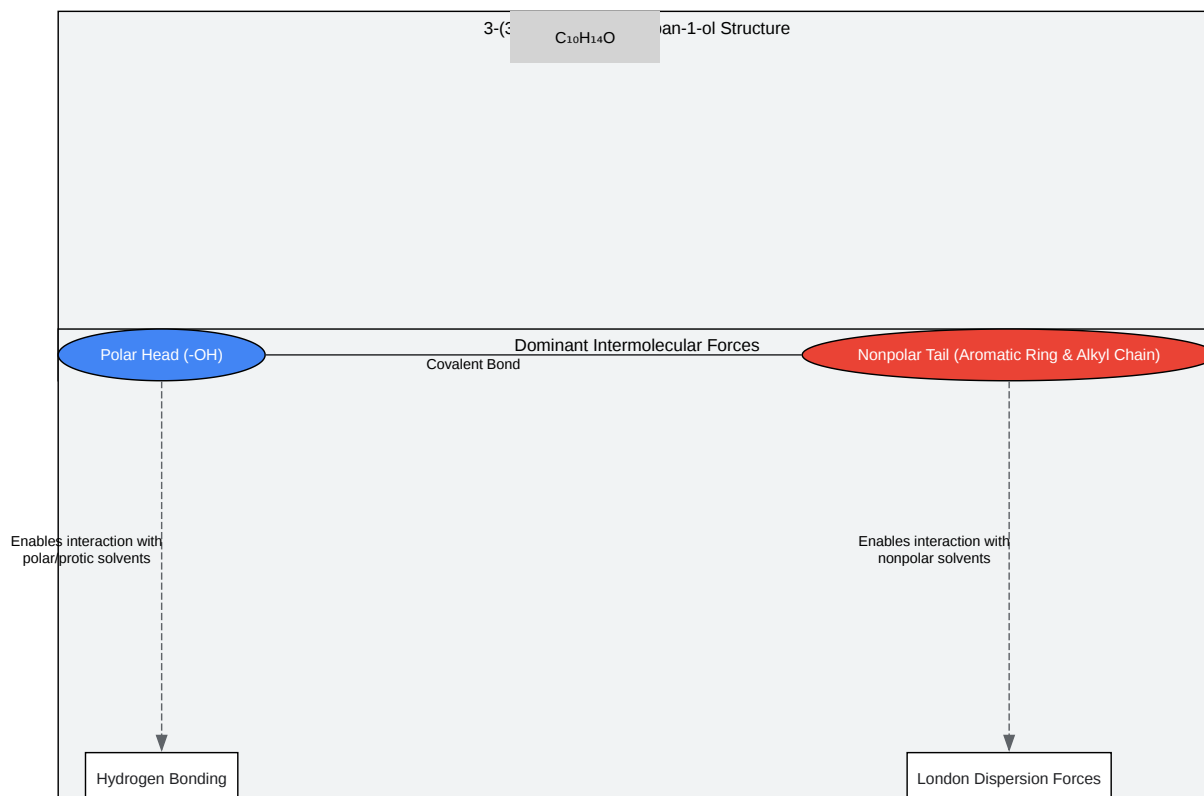
The key to predicting the solubility of **3-(3-methylphenyl)propan-1-ol** lies in deconstructing its molecular features.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O	PubChem ^[2]
Molecular Weight	150.22 g/mol	PubChem ^[2]
XLogP3	2.2	PubChem ^[2]
Hydrogen Bond Donor Count	1	ECHEMI ^[6]
Hydrogen Bond Acceptor Count	1	ECHEMI ^[6]

The molecule can be conceptually divided into two distinct regions:

- The Polar "Head": The terminal hydroxyl (-OH) group. This group is capable of forming strong hydrogen bonds with polar solvents, particularly protic solvents like water and alcohols.
- The Nonpolar "Tail": The propyl chain and the m-tolyl (3-methylphenyl) group. This substantial hydrocarbon portion is hydrophobic and interacts favorably with nonpolar solvents through weaker London dispersion forces.^[7]

The XLogP3 value of 2.2 indicates a moderate lipophilicity, suggesting that while it has some affinity for nonpolar environments, the polarity of the alcohol group is significant.^[2]



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Caption: Molecular structure of **3-(3-Methylphenyl)propan-1-ol** highlighting its distinct polar and nonpolar regions.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of **3-(3-methylphenyl)propan-1-ol** in a range of common solvents.

Solvent	Type	Polarity	Predicted Solubility	Rationale
Water	Polar Protic	High	Sparingly Soluble	The large nonpolar tail (10 carbons) significantly counteracts the hydrogen bonding capability of the single -OH group, limiting water miscibility. [8]
Methanol / Ethanol	Polar Protic	High	Soluble / Miscible	These alcohols can act as both hydrogen bond donors and acceptors, and their short alkyl chains can interact favorably with the nonpolar part of the solute.
Acetone	Polar Aprotic	Medium	Soluble	Acetone's carbonyl group can accept a hydrogen bond from the solute's -OH group, and its overall moderate polarity is compatible with the solute's structure.

Dichloromethane (DCM)	Polar Aprotic	Medium	Soluble	DCM's polarity is sufficient to interact with the alcohol group, while its organic nature readily accommodates the nonpolar tail.
Toluene	Nonpolar	Low	Soluble / Miscible	The aromatic ring of toluene interacts very favorably with the m-tolyl group of the solute via π -stacking and London dispersion forces. ^[9]
Hexane	Nonpolar	Very Low	Soluble	The dominant interactions will be London dispersion forces between the alkyl chains of hexane and the large nonpolar tail of the solute. The polar head may slightly limit miscibility at very high concentrations.

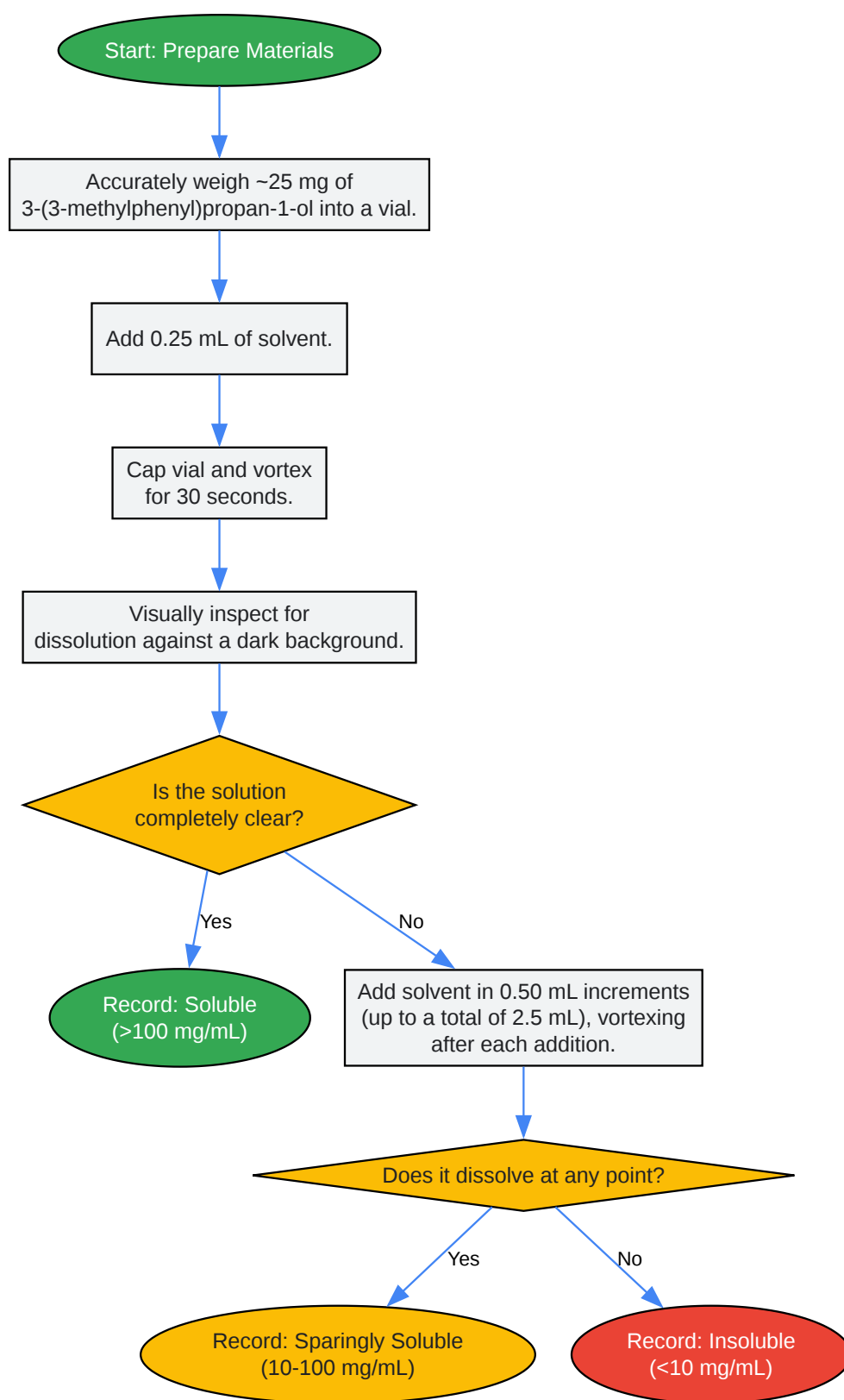
Experimental Protocol for Solubility Determination

This protocol provides a standardized, semi-quantitative method for assessing solubility at room temperature (approx. 20-25°C). The core principle is to determine the approximate amount of solvent required to fully dissolve a known mass of the solute.^{[1][10]}

Materials and Equipment

- **3-(3-Methylphenyl)propan-1-ol** (solute)
- Selected solvents (Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)
- Analytical balance (± 0.1 mg)
- Glass vials or test tubes (e.g., 4 mL or 10 mL) with caps
- Graduated pipettes or micropipettes
- Vortex mixer
- Safety glasses, gloves, and lab coat

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the semi-quantitative determination of solubility.

Step-by-Step Procedure

- Preparation: Label a clean, dry glass vial for each solvent to be tested.
- Weighing the Solute: Accurately weigh approximately 25 mg of **3-(3-methylphenyl)propan-1-ol** directly into each labeled vial. Record the exact mass.
 - Rationale: Starting with a known, small mass allows for a systematic and reproducible assessment.
- Initial Solvent Addition: Add an initial 0.25 mL of the selected solvent to the vial. This creates an initial concentration of approximately 100 mg/mL.
- Agitation: Securely cap the vial and vortex the mixture vigorously for 30 seconds.
 - Rationale: Vigorous agitation is crucial to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium quickly.
- Observation: Visually inspect the vial against a well-lit, dark background. Look for any undissolved droplets or the presence of a second phase (immiscibility).
- Classification:
 - If a single, clear, homogeneous phase is observed: The compound is classified as "Soluble" at a concentration of ≥ 100 mg/mL. The test for this solvent is complete.
 - If undissolved solute or cloudiness persists: Proceed to the next step.
- Incremental Solvent Addition: Add the same solvent in 0.50 mL increments. After each addition, vortex for 30 seconds and re-observe. Continue this process until the solute dissolves or a total volume of 2.5 mL has been added.
 - Rationale: This titration method allows for a semi-quantitative estimation of the solubility limit.
- Final Classification:

- If the solute dissolves at any point during the incremental additions: The compound is classified as "Sparingly Soluble" (solubility between 10 mg/mL and 100 mg/mL).
- If the solute does not dissolve after a total of 2.5 mL of solvent has been added: The compound is classified as "Insoluble" at a concentration of <10 mg/mL.

Conclusion

3-(3-Methylphenyl)propan-1-ol presents a classic example of an amphipathic molecule, with its solubility profile being a delicate balance between its polar alcohol head and its nonpolar aromatic tail. Theoretical analysis predicts high solubility in organic solvents of both medium and low polarity, such as alcohols, acetone, dichloromethane, and toluene. Conversely, its solubility in highly polar water is expected to be limited due to the significant hydrophobic character of the molecule. The provided experimental protocol offers a reliable and straightforward method for researchers to empirically verify these predictions and confidently select appropriate solvent systems for their specific applications, from synthetic chemistry to formulation development.

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